14-Dodecyl-14-thiaadriamycin
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Overview
Description
14-Dodecyl-14-thiaadriamycin is a synthetic derivative of adriamycin, a well-known anthracycline antibiotic. This compound is characterized by the presence of a dodecylthio group, which imparts unique physicochemical properties and potential biological activities.
Preparation Methods
The synthesis of 14-Dodecyl-14-thiaadriamycin involves several steps, starting from adriamycin. The key step is the introduction of the dodecylthio group. This can be achieved through a nucleophilic substitution reaction where a dodecylthiol is reacted with an appropriate intermediate of adriamycin under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution .
This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
14-Dodecyl-14-thiaadriamycin undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinone moiety in the anthracycline structure can be reduced to a hydroquinone using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted derivatives .
Scientific Research Applications
14-Dodecyl-14-thiaadriamycin has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of thioether-containing anthracyclines and their derivatives.
Biology: Investigating its interactions with biological macromolecules such as DNA and proteins, and its potential as a tool for studying cellular processes.
Medicine: Evaluating its anticancer activity and comparing its efficacy and toxicity with other anthracyclines.
Mechanism of Action
The mechanism of action of 14-Dodecyl-14-thiaadriamycin is similar to that of adriamycin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme critical for DNA replication and transcription. This leads to the generation of DNA double-strand breaks and ultimately cell death. The presence of the dodecylthio group may enhance its lipophilicity, potentially improving its cellular uptake and distribution .
Comparison with Similar Compounds
14-Dodecyl-14-thiaadriamycin can be compared with other anthracycline derivatives such as:
Adriamycin (Doxorubicin): The parent compound, widely used in cancer therapy.
Daunorubicin: Another anthracycline with a similar mechanism of action but different clinical applications.
Epirubicin: A stereoisomer of adriamycin with a slightly different toxicity profile.
The uniqueness of this compound lies in the presence of the dodecylthio group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other anthracyclines .
Properties
CAS No. |
83291-66-1 |
---|---|
Molecular Formula |
C39H53NO10S |
Molecular Weight |
727.9 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-dodecylsulfanylacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C39H53NO10S/c1-4-5-6-7-8-9-10-11-12-13-17-51-21-28(41)39(47)19-24-31(27(20-39)50-29-18-25(40)34(42)22(2)49-29)38(46)33-32(36(24)44)35(43)23-15-14-16-26(48-3)30(23)37(33)45/h14-16,22,25,27,29,34,42,44,46-47H,4-13,17-21,40H2,1-3H3 |
InChI Key |
KOFZHCJRLHGZNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Origin of Product |
United States |
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